molecular formula C9H12N2O3 B3276821 2-(4-Nitrobenzylamino)ethanol CAS No. 64834-64-6

2-(4-Nitrobenzylamino)ethanol

Cat. No.: B3276821
CAS No.: 64834-64-6
M. Wt: 196.2 g/mol
InChI Key: OXRGWCYTZJGQTP-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzylamino)ethanol is a nitro-substituted ethanolamine derivative characterized by a 4-nitrobenzyl group attached to the amino moiety of ethanolamine. It is synthesized via nucleophilic substitution between 4-nitrobenzyl halides (e.g., 1-chloro-4-nitrobenzene) and ethanolamine derivatives under controlled conditions . The compound is purified using techniques such as high-performance liquid chromatography (HPLC) and analyzed via 1H-NMR .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c12-6-5-10-7-8-1-3-9(4-2-8)11(13)14/h1-4,10,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRGWCYTZJGQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCCO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrobenzylamino)ethanol typically involves the reaction of 4-nitrobenzylamine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack of the amine group on the ethylene oxide or chlorohydrin .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzylamino)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrobenzylamino)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzylamino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ethanol moiety may facilitate the compound’s solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 2-(3-Nitrobenzylamino)ethanol

Structural Differences :

  • The nitro group is positioned at the meta (3rd) position on the benzyl ring instead of the para (4th) position.

Azo-Dye Derivative: 2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol

Structural Features :

  • Contains an azo (-N=N-) linkage, chloro, and nitro substituents, forming a conjugated system (C₁₆H₁₇ClN₄O₃; MW: 348.784) .

Phenoxyether Derivative: 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Structural Features :

  • Bulky tetramethylbutylphenoxy group and ethoxy chain (CAS: 9036-19-5) .

Chloro-Nitro-Amino Derivative: 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol

Structural Features :

  • Combines amino, chloro, and nitro substituents on the aromatic ring (CAS: 50610-28-1) .

Research Findings and Trends

  • Positional Isomerism: The para-nitro group in 2-(4-Nitrobenzylamino)ethanol likely enhances electronic delocalization compared to the meta-nitro isomer, improving ligand stability in metal complexes .
  • Functional Group Diversity: Compounds with azo or alkylphenoxy groups prioritize optical or surfactant properties, whereas nitrobenzylamino derivatives focus on bioactivity .
  • Synthetic Efficiency: Yields for this compound derivatives (e.g., 51% in Schiff base synthesis ) suggest moderate efficiency, though optimization may be required for industrial-scale production.

Biological Activity

2-(4-Nitrobenzylamino)ethanol, also known by its CAS number 64834-64-6, is an organic compound that features a nitro group and an amino alcohol structure. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The chemical formula of this compound is C9H12N2O3, with a molecular weight of 196.20 g/mol. The structure includes a benzyl group substituted with a nitro group at the para position relative to the amino group, which is linked to an ethanol moiety.

PropertyValue
Molecular Weight196.20 g/mol
Molecular FormulaC9H12N2O3
CAS Number64834-64-6

Research indicates that this compound may exert its biological effects through several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It has the potential to act on various receptors, influencing signaling pathways and physiological responses.

Pharmacological Effects

  • Antimicrobial Activity : Studies have suggested that compounds similar to this compound exhibit antimicrobial properties, potentially making them useful in treating infections.
  • Antioxidant Properties : The presence of the nitro group may contribute to antioxidant activity, which is important for reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Some research indicates that this compound could have anti-inflammatory effects, which would be beneficial in treating chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibiotic agent.
  • In Vitro Studies on Cell Lines : Research involving cell lines has shown that this compound can induce apoptosis in cancer cells, indicating potential applications in cancer therapy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

CompoundBiological ActivityNotable Features
4-NitroanilineAntimicrobialSimple amine structure
BenzylamineNeuroprotectiveLacks nitro substitution
PhenethylamineStimulant effectsSimple phenethyl structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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